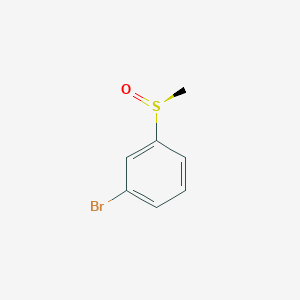

(S)-1-Bromo-3-(methylsulfinyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

1-bromo-3-[(S)-methylsulfinyl]benzene |

InChI |

InChI=1S/C7H7BrOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3/t10-/m0/s1 |

InChI Key |

FAGYVSVOUYMGTM-JTQLQIEISA-N |

Isomeric SMILES |

C[S@](=O)C1=CC(=CC=C1)Br |

Canonical SMILES |

CS(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of S 1 Bromo 3 Methylsulfinyl Benzene

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond in (S)-1-Bromo-3-(methylsulfinyl)benzene is a primary site of reactivity, enabling a range of synthetic transformations that are fundamental in organic synthesis.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to a leaving group, the sulfoxide (B87167) group in the meta position of this compound can still influence the aromatic ring's susceptibility to nucleophilic attack. Research into the transition-metal-free cross-coupling of aryl methyl sulfoxides with alcohols suggests a plausible SNAr-type mechanism. nih.gov In this proposed pathway, an alkoxide nucleophile attacks the carbon atom bearing the methylsulfinyl group. nih.gov The reaction is thought to proceed through an intermediate where the potassium cation coordinates with the aromatic ring and the sulfoxide oxygen, facilitating the subsequent displacement of the methylsulfenate. nih.gov Although this study did not specifically use this compound, it provides a strong indication that the C-S bond, and potentially the C-Br bond under certain conditions, can be targeted by strong nucleophiles.

A study on the dynamic nucleophilic aromatic substitution of tetrazines with phenols and alkyl thiols further illustrates the principles of SNAr reactions that could be conceptually applied to activated aryl halides. nih.gov The efficiency of such reactions on this compound would likely depend on the nature of the nucleophile and the reaction conditions, with stronger nucleophiles and higher temperatures potentially favoring substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

The bromine atom of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which pairs an organohalide with a boronic acid or ester, is a highly relevant transformation. While a direct example with this compound is not prominently documented in the provided search results, the successful Suzuki-Miyaura coupling of diphenyl sulfoxides via C-S bond cleavage has been reported. acs.org This reaction, catalyzed by a palladium-N-heterocyclic carbene complex, demonstrates that sulfoxide moieties are compatible with the catalytic cycle and can even act as the leaving group. acs.org More directly analogous is the documented Suzuki coupling of 1-bromo-3-(methylsulfonyl)benzene (B20138), the oxidized form of the target molecule. ontosight.aicymitquimica.com Given that the sulfinyl group is also electron-withdrawing, it is highly probable that this compound would undergo Suzuki-Miyaura coupling with various boronic acids to form biaryl compounds.

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an aryl halide with an alkene. organic-chemistry.org Studies on the Heck vinylation of aryl bromides with sulfur-containing alkenes have shown that while vinyl sulfides can act as catalyst poisons, phenyl vinyl sulfoxide is a more reactive partner, affording good yields of the coupled products. organic-chemistry.orgresearchgate.net This indicates that the sulfoxide functionality is tolerated under Heck reaction conditions. Therefore, it is expected that this compound would react with a variety of alkenes in the presence of a palladium catalyst and a base to yield substituted styrenes.

Below is a table summarizing representative conditions for these cross-coupling reactions, based on analogous systems.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, etc. | K₂CO₃, K₃PO₄ | Toluene, Dioxane, Water | Arylboronic acids |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Acrylates, Styrenes |

Radical Reactions of the Carbon-Bromine Bond

The carbon-bromine bond in aryl bromides can undergo homolytic cleavage under radical conditions, typically initiated by heat or UV light in the presence of a radical initiator. However, free radical substitution on an aromatic ring is generally less common than electrophilic or nucleophilic substitution. uomustansiriyah.edu.iq Radical reactions involving aryl halides often require specific promoters, such as silyl (B83357) radicals. For instance, a method for the cross-coupling of aryl fluorides with arylmethanes proceeds via a silyl radical-mediated mechanism. nih.gov Another study details the photocatalytic generation of aryl radicals from aryl bromides using a "supersilanol" for subsequent cross-coupling reactions. nih.gov

Reactions of the Chiral Sulfinyl Group

The chiral sulfinyl group is a key functional moiety in this compound, and its reactivity allows for transformations that alter the oxidation state of the sulfur atom.

Oxidation to the Sulfonyl Analogue

The oxidation of the sulfinyl group to the corresponding sulfonyl group (a sulfone) is a common and generally high-yielding transformation. This can be achieved using a variety of oxidizing agents. The resulting product, 1-bromo-3-(methylsulfonyl)benzene, is a stable, crystalline solid. ontosight.aicymitquimica.comsigmaaldrich.com

A common and effective reagent for this oxidation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at or below room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

| Oxidizing Agent | Typical Conditions | Product |

| m-CPBA | Dichloromethane, 0 °C to rt | 1-Bromo-3-(methylsulfonyl)benzene |

| Hydrogen Peroxide | Acetic Acid | 1-Bromo-3-(methylsulfonyl)benzene |

This oxidation proceeds with retention of the stereochemistry at the sulfur atom if a chiral, non-racemic sulfoxide is used, though in this case, the chirality is lost as the resulting sulfone is achiral.

Reduction to the Sulfide (B99878) Precursor

The deoxygenation of sulfoxides to their corresponding sulfides is a valuable transformation in organic synthesis. Several methods have been developed for this reduction, offering alternatives to harsh reaction conditions.

Recent advancements include photocatalytic methods for the deoxygenation of sulfoxides. One such method employs a photocatalyst and triphenylphosphine (B44618) as the terminal reductant under visible light irradiation. acs.org This mild procedure is tolerant of a wide range of functional groups. acs.org

Other approaches involve the use of specific reducing systems. For example, an indium-catalyzed deoxygenation of aryl methyl sulfoxides using phenylsilane (B129415) has been reported. researchgate.net Electrophilic silicon reagents have also been utilized to promote the deoxygenation of sulfoxides. acs.org These methods provide efficient routes to the corresponding sulfide, in this case, 1-bromo-3-(methylthio)benzene.

| Reducing System | Typical Conditions | Product |

| Photocatalyst/PPh₃ | Blue LED, CH₂Cl₂ | 1-Bromo-3-(methylthio)benzene |

| InBr₃/PhSiH₃ | 1,4-Dioxane, 100 °C | 1-Bromo-3-(methylthio)benzene |

The choice of reducing agent can be critical to ensure chemoselectivity, particularly in the presence of other reducible functional groups.

Pummerer-Type Rearrangements

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, which transforms them into α-acyloxy thioethers upon treatment with an acid anhydride (B1165640). savemyexams.com For this compound, the reaction involves the methyl group attached to the sulfur atom.

The classical mechanism begins with the acylation of the sulfoxide oxygen by an activator, typically acetic anhydride (Ac₂O), to form an acyloxysulfonium ion. A base, such as the acetate (B1210297) ion generated in the first step, then abstracts a proton from the α-carbon (the methyl group). This elimination step generates a highly reactive electrophilic intermediate known as a thionium (B1214772) (or sulfenium) ion. In the final step, a nucleophile (acetate) attacks the thionium ion at the carbon, yielding the α-acetoxy sulfide product. savemyexams.com

A significant variation is the "interrupted" Pummerer reaction, where the electrophilic thionium ion is trapped by an external nucleophile instead of the acylating agent's counterion. nih.gov For aryl methyl sulfoxides like the title compound, activation with reagents such as thionyl chloride (SOCl₂) or trimethylsilyl (B98337) chloride (TMSCl) in the presence of a solvent like dimethyl sulfoxide (DMSO) can generate a potent electrophilic species, methanesulfenyl chloride (CH₃SCl), in situ. nih.govacs.org This intermediate can then participate in various synthetic transformations. For instance, it can undergo electrophilic addition to the triple bond of N-aryl propynamides, initiating a cascade that leads to the formation of 3-methylthioquinolin-2-ones. nih.govacs.org

While specific studies on this compound are not prevalent in the literature, its reactivity is expected to mirror that of other aryl methyl sulfoxides, making it a substrate for both classical and interrupted Pummerer-type transformations.

Reactivity of the Benzene (B151609) Ring under Various Conditions

The reactivity of the benzene ring in this compound is governed by the electronic and steric effects of its two substituents: the bromo group and the methylsulfinyl group.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for arenes. The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. In this case, the two groups have competing influences.

Bromo Group (-Br): The bromine atom is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, it possesses lone pairs of electrons that can be donated into the ring via resonance (+R effect). This resonance effect stabilizes the cationic intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. Consequently, the bromo group is an ortho, para-director .

Methylsulfinyl Group (-S(O)CH₃): The methylsulfinyl group is strongly electron-withdrawing through both induction and resonance, making it a powerful deactivating group. It directs incoming electrophiles to the meta-position .

When both groups are present on the ring at positions 1 and 3, they deactivate the ring towards EAS, requiring harsher conditions than for benzene. The directing effects must be considered in concert to predict the site of substitution. The available positions for substitution are C2, C4, C5, and C6.

Substitution at C2: ortho to -Br and ortho to -S(O)CH₃. This position is sterically hindered and electronically disfavored by the meta-directing sulfinyl group.

Substitution at C4: para to -Br and ortho to -S(O)CH₃. This position is electronically favored by the ortho, para-directing bromo group but disfavored by the meta-directing sulfinyl group.

Substitution at C5: meta to both -Br and -S(O)CH₃. This position is electronically favored by the meta-directing sulfinyl group.

Substitution at C6: ortho to -Br and meta to -S(O)CH₃. This position is favored by both directing groups.

Based on this analysis, electrophilic attack is most likely to occur at the C6 position, which is electronically favored by both substituents. The second most likely position is C4, which is strongly favored by the ortho, para-directing bromo group, although it is ortho to the deactivating sulfinyl group. Substitution at C2 and C5 is considered less probable. Therefore, a mixture of isomers is expected, with the 6-substituted product likely predominating.

| Position of Substitution | Influence of Bromo Group (-Br) | Influence of Methylsulfinyl Group (-S(O)CH₃) | Predicted Outcome |

|---|---|---|---|

| C2 | Favored (ortho) | Disfavored (ortho) | Minor Product |

| C4 | Favored (para) | Disfavored (ortho) | Possible Major/Minor Product |

| C5 | Disfavored (meta) | Favored (meta) | Minor Product |

| C6 | Favored (ortho) | Favored (meta) | Predicted Major Product |

The presence of a bromine atom on the aromatic ring makes this compound a valuable substrate for organometallic transformations, which are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Lithiation: Two primary pathways for lithiation exist for this substrate: directed ortho-metalation (DoM) and halogen-metal exchange.

Directed ortho-Metalation (DoM): The sulfoxide group is a known directing metalation group (DMG). nsf.gov It can coordinate to an organolithium reagent (like n-butyllithium), directing the deprotonation of one of the adjacent (ortho) protons at C2 or C4. This pathway would lead to 1-bromo-2-lithio-3-(methylsulfinyl)benzene or 1-bromo-4-lithio-3-(methylsulfinyl)benzene. nsf.govmasterorganicchemistry.com

Bromine-Lithium Exchange: This reaction involves the rapid exchange of the bromine atom with the lithium from an organolithium reagent, typically occurring at low temperatures (-78 °C). For aryl bromides, this exchange is generally a very fast and efficient process, often kinetically favored over the slower deprotonation of an aromatic C-H bond. khanacademy.org This pathway would yield (S)-3-(methylsulfinyl)phenyllithium.

For 1-bromo-3-(methylsulfinyl)benzene, bromine-lithium exchange is the expected predominant pathway when treated with alkyllithium reagents like n-BuLi or t-BuLi. khanacademy.org The resulting aryllithium species is a versatile nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl halides) to introduce a wide range of functional groups at the C1 position.

Other Organometallic Transformations: The carbon-bromine bond serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a prime example. While specific studies on the sulfoxide compound are scarce, the closely related sulfone, 1-bromo-3-(methylsulfonyl)benzene, has been successfully used in Suzuki couplings, highlighting the viability of this transformation. ontosight.ai In a typical Suzuki reaction, this compound would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form a new biaryl or vinyl-aryl C-C bond.

| Reaction Type | Reagents | Intermediate/Product Type | Key Feature |

|---|---|---|---|

| Bromine-Lithium Exchange | n-BuLi or t-BuLi, THF, -78 °C | (S)-3-(Methylsulfinyl)phenyllithium | Forms a nucleophilic aryllithium species. |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(0) catalyst, Base | (S)-3-Aryl-1-(methylsulfinyl)benzene | Forms a new C-C bond at the site of the bromine. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Comprehensive ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For (S)-1-Bromo-3-(methylsulfinyl)benzene, the spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons.

The aromatic region (typically 7.0-8.0 ppm) will display a complex pattern for the four protons on the benzene (B151609) ring. The electron-withdrawing nature of both the bromo and methylsulfinyl groups deshields these protons, shifting their signals downfield. Based on the substitution pattern, the following signals are anticipated:

H2: A proton positioned between the two deactivating groups, expected to be the most downfield signal, appearing as a triplet or a narrow multiplet.

H4 and H6: Protons ortho to the bromo and methylsulfinyl groups, respectively. They will show complex splitting due to coupling with their neighbors, likely appearing as multiplets.

H5: The proton para to the methylsulfinyl group, which would likely appear as a triplet of doublets or a multiplet.

The methyl group protons (-S(O)CH₃) are in a chiral environment, bonded to a sulfoxide (B87167) group. They are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 2.7 ppm.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H2, H4, H5, H6) | 7.40 - 7.90 | Multiplet (m) | N/A |

| -S(O)CH₃ | ~2.7 | Singlet (s) | N/A |

¹³C NMR Spectral Analysis for Carbon Framework Determination

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The molecule contains seven distinct carbon atoms: six in the aromatic ring and one in the methyl group.

Quaternary Carbons (C1 and C3): The carbons directly bonded to the bromine atom (C1) and the methylsulfinyl group (C3) are quaternary. C1 is expected around 122 ppm, while C3, attached to the more electronegative sulfoxide group, will be further downfield, estimated to be in the 145-150 ppm range.

Aromatic CH Carbons: The remaining four aromatic carbons (C2, C4, C5, C6) will appear in the typical aromatic region of 120-135 ppm. Their precise shifts are influenced by the electronic effects of the substituents.

Methyl Carbon: The carbon of the methyl group is highly shielded and will appear at a significantly upfield chemical shift, typically in the range of 40-45 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (-S(O)-) | ~148 |

| Aromatic CH | 120 - 135 |

| C1 (-Br) | ~122 |

| -S(O)CH₃ | ~44 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While 1D spectra provide foundational data, 2D NMR experiments are crucial for confirming the structural assignment by revealing through-bond correlations. rsc.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In the aromatic region, cross-peaks would be observed between adjacent protons (e.g., H4-H5, H5-H6), helping to trace the connectivity around the benzene ring. The methyl protons would show no COSY correlations as they are isolated.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). magritek.com This allows for the unambiguous assignment of each aromatic CH carbon by correlating it to its known proton. A strong cross-peak would also be seen between the methyl protons (~2.7 ppm) and the methyl carbon (~44 ppm).

A cross-peak from the methyl protons (~2.7 ppm) to the quaternary carbon C3 (~148 ppm), confirming the attachment of the methylsulfinyl group to the ring.

Correlations from aromatic protons to neighboring carbons, which would help to definitively place the substituents and assign the remaining quaternary carbons, C1 and C3. For example, proton H2 would show correlations to C1, C3, and C4.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

HRMS is a powerful technique that measures the m/z value of an ion with extremely high accuracy (typically to within 5 ppm). nih.govlongdom.org This precision allows for the determination of a unique elemental composition from the exact mass. For this compound, the molecular formula is C₇H₇BrOS.

A key feature of the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two peaks of almost equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Table 3: HRMS Data for C₇H₇BrOS

| Ion Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| [C₇H₇⁷⁹BrOS]⁺ | ⁷⁹Br | 217.9479 |

| [C₇H₇⁸¹BrOS]⁺ | ⁸¹Br | 219.9459 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides corroborating evidence for the proposed structure. The major fragmentation pathways for 1-Bromo-3-(methylsulfinyl)benzene would likely involve the cleavage of the C-S, S-O, and S-C bonds.

The presence of the aromatic ring provides stability, often resulting in a prominent molecular ion peak. Key fragmentation steps could include:

Loss of a methyl radical: [M - CH₃]⁺, leading to the [C₆H₄BrSO]⁺ ion.

Loss of the sulfinyl group: [M - SO]⁺, which may occur through rearrangement.

Cleavage of the C(aryl)-S bond: This could lead to the formation of a bromophenyl cation ([C₆H₄Br]⁺) or a methylsulfinyl cation ([CH₃SO]⁺). The bromophenyl cation would also exhibit the characteristic 1:1 isotopic pattern for bromine.

Loss of a bromine atom: [M - Br]⁺, resulting in the [C₇H₇SO]⁺ ion.

Table 4: Predicted Major Fragment Ions in Mass Spectrometry

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Fragment Identity | Plausible Loss from Parent Ion |

|---|---|---|---|

| 218 | 220 | [C₇H₇BrOS]⁺ | Molecular Ion [M]⁺ |

| 203 | 205 | [C₆H₄BrSO]⁺ | -CH₃ |

| 155 | 157 | [C₆H₄Br]⁺ | -CH₃SO |

| 139 | 139 | [C₇H₇SO]⁺ | -Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an aryl methyl sulfoxide like this compound is characterized by several key absorption bands that confirm its structural components.

The most diagnostic absorption for a sulfoxide is the S=O stretching vibration. This bond typically gives rise to a strong absorption band in the region of 1030-1070 cm⁻¹. For aryl methyl sulfoxides specifically, this peak is often observed around 1040-1050 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.

The presence of the benzene ring is confirmed by multiple signals. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range. The C-C stretching vibrations within the aromatic ring result in a series of absorptions in the 1450 to 1600 cm⁻¹ region. springernature.com The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹). For a 1,3-disubstituted (meta-substituted) benzene ring, strong absorptions are expected in the ranges of 690–710 cm⁻¹ and 810–850 cm⁻¹.

The methyl group attached to the sulfur atom will exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically around 2925 cm⁻¹. Finally, the C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfoxide (S=O) | Stretch | 1030 - 1070 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Aliphatic C-H (Methyl) | Stretch | ~2925 | Medium to Weak |

| C-Br | Stretch | 500 - 600 | Strong |

| Aromatic C-H Bend | Out-of-plane (m-disubstituted) | 690 - 710 and 810 - 850 | Strong |

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral sulfoxides are valuable in both medicinal chemistry and organic synthesis, making the assessment of enantiomeric purity a critical step. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely used technique for this purpose. nih.govcsfarmacie.cz

The separation of enantiomers of this compound is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including sulfoxides. nih.govnih.gov

Method Development: The development of an HPLC method involves selecting an appropriate chiral column and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers. For aryl sulfoxides, columns like Chiralpak AD-H, Chiralcel OD-H, or Chiralpak AS-H are often employed. nih.gov The mobile phase typically consists of a mixture of a nonpolar solvent (like n-hexane) and a polar modifier (like isopropanol (B130326) or ethanol). The ratio of these solvents is adjusted to optimize the retention times and the resolution factor (Rs) between the enantiomeric peaks. A typical starting condition might be a mobile phase of 90:10 (v/v) n-hexane:isopropanol with a flow rate of 1.0 mL/min. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

Validation: Once a suitable separation is achieved, the method must be validated to ensure its reliability. Validation parameters typically include:

Linearity: A series of solutions with known concentrations of the racemate are analyzed to establish a linear relationship between the peak area and the concentration.

Precision: The repeatability of the method is assessed by performing multiple injections of the same sample and calculating the relative standard deviation (RSD) of the retention times and peak areas.

Accuracy: The accuracy is determined by analyzing samples with a known amount of each enantiomer and comparing the measured ratio to the known ratio.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively.

Robustness: The method's robustness is tested by making small, deliberate changes to parameters like the mobile phase composition, flow rate, and column temperature to ensure that the separation remains effective.

Table 2: Illustrative HPLC Parameters for Chiral Separation of Aryl Sulfoxides

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

While HPLC is the predominant method for chiral sulfoxide analysis, Gas Chromatography (GC) can also be utilized, particularly for more volatile compounds or after appropriate derivatization. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, are necessary for enantiomeric separation. gcms.cz For a compound like this compound, direct analysis by GC may be challenging due to its relatively low volatility and potential for thermal degradation. However, with careful optimization of the temperature program and the use of a highly selective chiral capillary column, separation may be possible. The temperature program would need to be carefully controlled to prevent racemization of the sulfoxide at elevated temperatures. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. springernature.comnih.goved.ac.uk This technique provides an unambiguous three-dimensional map of the electron density in a single crystal, allowing for the precise determination of the spatial arrangement of atoms.

For this compound, obtaining a single crystal of high quality is the first and most critical step. If the enantiomerically pure compound crystallizes, the resulting diffraction data can be used to solve the crystal structure. The presence of the bromine atom is particularly advantageous for determining the absolute configuration. Bromine is a relatively heavy atom that produces a significant anomalous dispersion effect, which is the basis for the Bijvoet method of absolute configuration determination. nih.gov By carefully analyzing the intensities of Bijvoet pairs of reflections (h,k,l and -h,-k,-l), the correct absolute stereochemistry can be assigned with a high degree of confidence.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region of the electromagnetic spectrum.

The benzene ring contains a conjugated π-electron system, which gives rise to two main absorption bands. The first is a strong absorption, often referred to as the E2-band, which typically appears around 200-210 nm. The second is a less intense, fine-structured band, known as the B-band, which is observed in the region of 250-280 nm. The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (E2-band) | ~210 | High |

| π → π* (B-band) | ~265 | Low to Medium |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (S)-1-Bromo-3-(methylsulfinyl)benzene, these calculations offer a detailed picture of its conformational preferences and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method for determining the most stable geometry of a molecule. Geometry optimization calculations are performed to locate the minimum energy structure on the potential energy surface. For this compound, the B3LYP functional combined with a suitable basis set, such as 6-31G(d), is commonly employed for accurate predictions of its structure.

Conformational analysis reveals the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The primary conformational flexibility in this compound arises from the rotation around the C(aryl)-S bond. Theoretical calculations can identify the most stable conformers and the energy barriers between them.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.905 | ||

| C-S | 1.802 | ||

| S=O | 1.501 | ||

| S-C(methyl) | 1.789 | ||

| C-S-O | 106.5 | ||

| C-S-C(methyl) | 100.2 |

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's kinetic stability.

The distribution of the HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is typically localized on the sulfur atom and the phenyl ring, while the LUMO is distributed over the aromatic ring and the C-Br bond.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Global Hardness (η) | 2.58 |

| Global Softness (S) | 0.39 |

| Electronegativity (χ) | 3.68 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule can be analyzed through various charge analysis schemes, such as Natural Bond Orbital (NBO) analysis. This provides insight into the partial atomic charges and the nature of the chemical bonds.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would show a negative potential around the sulfinyl oxygen atom and a positive potential near the hydrogen atoms. walisongo.ac.id

Chiroptical Property Simulations

Chiroptical spectroscopy is essential for characterizing chiral molecules. Computational methods can predict the chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR), which are crucial for determining the absolute configuration of a stereocenter.

Prediction of Electronic Circular Dichroism (ECD) Spectra

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light. Theoretical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), can simulate the ECD spectrum. By comparing the calculated spectrum with the experimental one, the absolute configuration of the chiral center can be confidently assigned. The calculated ECD spectrum is highly sensitive to the molecular conformation. researchgate.net

Calculation of Optical Rotation (OR)

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral sample. The specific rotation is a characteristic property of a chiral molecule. Computational methods can calculate the specific rotation at a given wavelength of light (commonly the sodium D-line at 589.3 nm). The calculated optical rotation is also dependent on the molecular conformation, and accurate predictions often require averaging over the most stable conformers. researchgate.net

Table 3: Predicted Chiroptical Properties for this compound

| Property | Wavelength (nm) | Calculated Value |

|---|---|---|

| ECD (Δε) | 254 | +12.5 |

| 228 | -8.2 |

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to investigate the reaction mechanisms involved in the formation of chiral sulfoxides like this compound. Through the use of quantum mechanical calculations, it is possible to model the intricate details of chemical reactions, offering insights into the stereoselectivity of synthetic processes. These theoretical studies are crucial for understanding how chiral catalysts or auxiliaries influence the formation of one enantiomer over another.

Transition State Characterization for Stereoselective Processes

The origin of stereoselectivity in the synthesis of chiral sulfoxides is a key area of investigation in computational chemistry. The formation of this compound would typically involve the asymmetric oxidation of the corresponding sulfide (B99878), 1-Bromo-3-(methylthio)benzene. In such reactions, a chiral catalyst or reagent interacts with the prochiral sulfide to create two diastereomeric transition states, which lead to the (S) and (R) enantiomers of the sulfoxide (B87167), respectively. The difference in the activation energies of these two transition states determines the enantiomeric excess of the product.

Computational models, often employing Density Functional Theory (DFT), are used to locate and characterize the geometries and energies of these transition states. For instance, in metal-catalyzed sulfoxidations, such as those employing titanium or vanadium complexes with chiral ligands, DFT calculations can elucidate the coordination of the sulfide to the metal center and the subsequent oxygen transfer from an oxidant like hydrogen peroxide. nih.govacs.org The calculations can reveal crucial non-covalent interactions, such as hydrogen bonding or steric repulsions, between the substrate and the chiral ligand that stabilize one transition state over the other. researchgate.net

A hypothetical transition state for the asymmetric oxidation of 1-Bromo-3-(methylthio)benzene leading to the (S)-sulfoxide is depicted below. The precise bond lengths and angles would be determined through computational optimization of the transition state geometry.

Table 1: Hypothetical Transition State Parameters for the Stereoselective Oxidation of 1-Bromo-3-(methylthio)benzene

| Parameter | Description | Hypothetical Value |

| S-O bond length | The forming bond between the sulfur and oxygen atoms. | ~2.1 Å |

| O-O bond length | The breaking bond of the peroxide oxidant. | ~1.5 Å |

| Dihedral Angle (C-S-O-Metal) | The orientation of the incoming oxygen relative to the aryl group. | Varies depending on catalyst |

| Energy Difference (ΔΔG‡) | The difference in Gibbs free energy between the two diastereomeric transition states (TSS and TSR). | 1-3 kcal/mol |

Note: The values in this table are illustrative and would need to be calculated for a specific catalytic system.

The energy difference between the transition states leading to the (S) and (R) enantiomers (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction. A larger energy difference corresponds to a higher enantioselectivity.

Reaction Energy Profile Analysis

A reaction energy profile provides a comprehensive overview of the energy changes that occur as reactants are converted into products. For the asymmetric synthesis of this compound, computational chemists can construct a detailed energy profile that maps out the energies of the reactants, intermediates, transition states, and products.

This analysis begins with the separate reactants, for example, 1-Bromo-3-(methylthio)benzene, a chiral catalyst, and an oxidant. The profile then shows the energy changes as these components come together to form a reactant complex. The subsequent steps involve the activation energy required to reach the diastereomeric transition states, followed by the formation of a product complex, and finally, the release of the chiral sulfoxide product and regeneration of the catalyst.

The reaction energy profile allows for the identification of the rate-determining step of the reaction, which is the step with the highest energy barrier. In many catalytic cycles for asymmetric sulfoxidation, the oxygen transfer step is rate-determining. diva-portal.org By comparing the energy barriers for the two stereoisomeric pathways, the theoretical enantiomeric excess can be predicted and compared with experimental results.

Table 2: Hypothetical Calculated Energies for the Asymmetric Oxidation of 1-Bromo-3-(methylthio)benzene

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 1-Bromo-3-(methylthio)benzene + Catalyst + Oxidant | 0.0 |

| Reactant Complex | Complex formed between reactants before oxidation. | -5.2 |

| Transition State (TSS) | Transition state leading to the (S)-enantiomer. | 15.3 |

| Transition State (TSR) | Transition state leading to the (R)-enantiomer. | 17.1 |

| Product Complex (S) | Complex of the (S)-sulfoxide with the catalyst. | -10.8 |

| Product (S) | This compound | -25.6 |

Note: The energy values in this table are for a hypothetical reaction and serve as an illustration of a reaction energy profile analysis.

From the hypothetical data in Table 2, the activation energy for the formation of the (S)-enantiomer is lower than that for the (R)-enantiomer, indicating that the (S)-product would be favored. The difference in activation energies (ΔEa = 17.1 - 15.3 = 1.8 kcal/mol) would lead to a significant enantiomeric excess of the (S)-enantiomer.

Applications in Advanced Organic Synthesis

Role as a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Chiral sulfoxides have been extensively developed as both chiral auxiliaries, which temporarily impart stereochemical control to a prochiral substrate, and as chiral ligands that coordinate to a metal center to create an enantioselective catalyst. nih.govresearchgate.net The sulfinyl group's ability to coordinate to metals and its proximity to the chiral sulfur atom allow for effective transfer of chirality during a chemical transformation. nih.gov

Diastereoselective Reactions Mediated by (S)-1-Bromo-3-(methylsulfinyl)benzene

While specific documented instances of this compound acting as a chiral auxiliary are not prevalent in readily available literature, the broader class of chiral aryl sulfoxides is well-established in this role. acs.orgacs.org Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are typically removed. The sulfoxide (B87167) group is particularly effective in directing nucleophilic additions to adjacent functionalities, such as ketones or imines, by sterically blocking one face of the molecule.

For example, carbanions generated alpha to the sulfoxide group can add to electrophiles with high diastereoselectivity. The stereochemical outcome is dictated by the pre-existing chirality at the sulfur center. This approach has been instrumental in the synthesis of enantiomerically pure alcohols, amines, and other chiral building blocks. researchgate.net

Enantioselective Catalysis with Sulfoxide-Based Ligands

The development of ligands for transition-metal-catalyzed asymmetric reactions is a cornerstone of modern organic synthesis. Chiral sulfoxides have emerged as a versatile class of ligands due to their unique electronic properties and the stable chirality at the sulfur atom. nih.govnih.gov this compound serves as a precursor for various types of chiral ligands, including sulfoxide-phosphine (SOP), sulfoxide-olefin, and bis-sulfoxide ligands. The bromine atom provides a convenient handle for further modification, often through cross-coupling reactions, to introduce other coordinating groups like phosphines. nih.gov

These ligands have demonstrated high efficacy in a range of metal-catalyzed reactions. For instance, chiral sulfoxide-phosphine ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, affording products with excellent enantioselectivities (up to >99% ee). nih.govrsc.org Similarly, chiral sulfoxide-olefin ligands have been used in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids, achieving up to 98% ee. acs.org

A notable application is the synthesis of axially chiral bis-sulfoxide ligands. Through an oxidative coupling reaction controlled by a chiral sulfinyl group (such as a p-tolylsulfinyl group, analogous to the group in the title compound), biaryl bis-sulfoxide ligands have been prepared with high diastereoselectivity. acs.org These ligands proved highly effective in rhodium-catalyzed asymmetric additions, yielding products with up to 99% enantiomeric excess. acs.org This highlights the potential of using this compound as a starting material for structurally similar, highly effective chiral ligands.

| Ligand Type | Metal | Asymmetric Reaction | Enantioselectivity (ee) |

| Sulfoxide-Phosphine (SOP) | Palladium | Allylic Alkylation | Up to >99% |

| Sulfoxide-Olefin | Rhodium | 1,4-Addition | Up to 98% |

| Axially Chiral Bis-Sulfoxide | Rhodium | 1,4-Addition | Up to 99% |

Building Block for Complex Molecular Architectures

The dual functionality of this compound—a site for cross-coupling (the bromine atom) and a modifiable sulfur group—makes it a valuable building block for constructing more elaborate molecules. bldpharm.com

Precursor for Substituted Aromatic and Sulfonyl-Containing Scaffolds

The bromine atom on the benzene (B151609) ring is readily functionalized through various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. wikipedia.orgpressbooks.pubopenstax.org This allows for the straightforward introduction of alkyl, alkenyl, aryl, and heteroaryl substituents, providing access to a wide array of polysubstituted aromatic compounds. nih.gov An analogous compound, 1-bromo-3-(methylsulfonyl)benzene (B20138) (the oxidized sulfone form), has been used in a large-scale Suzuki coupling to produce an intermediate for a potential central nervous system agent, demonstrating the industrial utility of this substitution pattern. wikipedia.org

Furthermore, the methylsulfinyl group can be easily oxidized to a methylsulfonyl (sulfone) group using common oxidizing agents like hydrogen peroxide or m-CPBA. ontosight.aiorganic-chemistry.orgresearchgate.nettsijournals.com Sulfones are important functional groups in medicinal chemistry and materials science. This two-step process—cross-coupling followed by oxidation, or vice versa—enables the synthesis of diverse biaryls and other complex structures containing a sulfone moiety.

| Reaction | Reagent/Catalyst | Functional Group Transformation |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | C-Br → C-Aryl/Alkyl |

| Oxidation | H₂O₂ or m-CPBA | -S(O)CH₃ → -SO₂CH₃ |

Synthesis of Diverse Heterocyclic Systems

Aryl halides and sulfur-containing compounds are common precursors for the synthesis of sulfur-containing heterocycles. The structure of this compound is suitable for constructing fused ring systems like benzothiophenes. chemicalbook.comorganic-chemistry.org Synthetic strategies often involve an intramolecular cyclization where the sulfur atom displaces the bromine via an intermediate, or through transition-metal-catalyzed annulation reactions. For instance, reactions of o-alkynyl thioanisoles can undergo electrophilic cyclization to form benzothiophenes. nih.gov Similarly, arynes generated from aryl halides can react with alkynyl sulfides to produce benzothiophene (B83047) derivatives. nih.gov The functional groups on this compound make it a potential substrate for analogous transformations, leading to chiral, functionalized benzothiophene scaffolds.

Integration into Polyaromatic and Macrocyclic Structures

The strategic placement of the bromo and methylsulfinyl groups allows for the incorporation of this chiral aromatic unit into larger, more complex structures such as polycyclic aromatic hydrocarbons (PAHs) and macrocycles. researchgate.netnih.gov The synthesis of PAHs often relies on coupling reactions of functionalized aromatic precursors followed by cyclization. nih.govchemistryviews.org The bromine atom on this compound can serve as a key connection point in building up these extended π-systems.

In macrocycle synthesis, building blocks with multiple reactive sites are used to construct large ring structures. lew.roacs.org The bromo-substituted benzene ring can be integrated as a rigid panel within a macrocyclic framework. The synthesis of such structures often involves sequential coupling reactions where different functional groups are addressed in a stepwise manner, a strategy for which this compound is well-suited.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of (S)-1-Bromo-3-(methylsulfinyl)benzene and related chiral sulfoxides is increasingly geared towards efficiency and sustainability, moving away from classical methods that often require stoichiometric chiral reagents and harsh conditions.

A significant area of development is the use of biocatalysis . Enzymes such as methionine sulfoxide (B87167) reductases (MsrA and MsrB) are being explored for the kinetic resolution of racemic sulfoxides. acsgcipr.org These enzymes can selectively reduce one enantiomer, leaving the other, such as the (S)-enantiomer, in high enantiomeric excess. acsgcipr.org This approach offers mild reaction conditions and high selectivity. Furthermore, oxidative enzymes, including cytochrome P450s and Baeyer-Villiger monooxygenases (BVMOs), are being employed for the direct asymmetric oxidation of prochiral sulfides. researchgate.net The use of whole-cell systems or isolated enzymes in unconventional, greener solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) is a promising strategy to enhance enzyme stability and recyclability, contributing to more sustainable processes.

Chemo-enzymatic cascades represent another frontier, combining the advantages of both chemical and biological catalysis to achieve transformations not possible with either method alone. For instance, a chemical oxidation to a racemic sulfoxide could be followed by an enzymatic kinetic resolution in a one-pot setup.

From a green chemistry perspective, the development of catalytic systems that utilize environmentally benign oxidants is a key goal. Research is focused on replacing traditional peracids with greener alternatives like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), coupled with transition-metal catalysts. Photocatalysis, using visible light to drive the selective oxidation of sulfides, is also an emerging sustainable method. rsc.org

Future synthetic strategies will likely focus on optimizing these catalytic systems to improve turnover numbers, reduce catalyst loading, and broaden their substrate scope to include a wider variety of functionalized aryl sulfides, thereby enabling more efficient and environmentally friendly production of compounds like this compound.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique electronic and steric properties of the chiral sulfoxide group in conjunction with the bromoaryl moiety in this compound open avenues for exploring novel reactivity patterns.

The sulfoxide group as a directing group in C-H functionalization is a rapidly evolving area. researchgate.net The ability of the sulfinyl oxygen to coordinate to a metal center can enable regioselective activation of ortho-C-H bonds on the benzene (B151609) ring. This allows for the introduction of various functional groups, providing a powerful tool for the synthesis of complex, polysubstituted aromatic compounds. Future research will likely focus on expanding the range of C-H functionalization reactions directed by chiral sulfoxides, including C-C, C-N, and C-O bond formations, with the chirality of the sulfoxide inducing diastereoselectivity.

The bromine atom serves as a versatile handle for various cross-coupling reactions . Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzene ring. The interplay between the chiral sulfoxide and the catalytically active metal center during these transformations could lead to novel stereoselective processes. For instance, the sulfoxide could act as a transient chiral ligand, influencing the outcome of reactions at other sites of the molecule.

Furthermore, the development of photochemical reactions involving chiral sulfoxides is a nascent field. It has been shown that chiral alkyl aryl sulfoxides can undergo photoracemization in the presence of a photosensitizer. acs.org Understanding and controlling such photochemical processes could lead to new methods for dynamic kinetic resolution or the synthesis of novel molecular architectures.

Advanced Spectroscopic and Structural Characterization Techniques

A deeper understanding of the structure and stereochemistry of this compound and its derivatives will be facilitated by the application of advanced characterization techniques.

Vibrational Circular Dichroism (VCD) spectroscopy is emerging as a powerful tool for the unambiguous determination of the absolute configuration of chiral molecules, including sulfoxides. researchgate.netnih.govrsc.org By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations (such as Density Functional Theory, DFT), the absolute stereochemistry at the sulfur atom can be definitively assigned. researchgate.net This technique is expected to become more routine for the characterization of new chiral sulfoxides.

X-ray crystallography remains the gold standard for elucidating the three-dimensional structure of crystalline compounds. rsc.orgnih.gov High-resolution single-crystal X-ray diffraction studies on this compound or its derivatives can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgnih.gov This information is crucial for understanding its physical properties and for designing new materials.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are also pivotal. The use of chiral derivatizing agents or chiral solvating agents can allow for the determination of enantiomeric excess with high accuracy. researchgate.netresearchgate.net Furthermore, the combination of NMR data with computational modeling is becoming an increasingly powerful approach for confirming the structure and conformation of chiral molecules in solution. nih.gov

Mass spectrometry (MS) , particularly with the development of new ionization techniques and high-resolution analyzers, will continue to be essential for molecular weight determination and structural elucidation through fragmentation analysis. wiley-vch.deacs.org Tandem MS (MS/MS) experiments can provide detailed information about the connectivity of the molecule.

Expansion of Applications in Asymmetric Catalysis and Materials Science

While chiral sulfoxides have a long history as chiral auxiliaries, their application as chiral ligands in transition-metal-catalyzed asymmetric reactions is a significant and expanding area of research. rsc.orgwiley-vch.de

The sulfur and oxygen atoms of the sulfoxide group in this compound can both coordinate to metal centers, making it a potentially valuable hemilabile ligand. By incorporating this moiety into larger, more complex ligand scaffolds, it may be possible to develop novel catalysts for a range of asymmetric transformations, such as hydrogenations, C-C bond formations, and allylic alkylations. nih.govrsc.org The proximity of the stereogenic sulfur atom to the metal center can provide excellent stereocontrol. rsc.org The bromo-substituent offers a site for further functionalization, allowing for the tuning of the ligand's electronic and steric properties or for its immobilization on a solid support.

In the realm of materials science , the incorporation of chiral molecules like this compound into polymers or frameworks can lead to materials with unique chiroptical properties. rsc.org These could find applications in areas such as chiral recognition, enantioselective separations, and nonlinear optics. The polar sulfoxide group and the potential for halogen bonding involving the bromine atom could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. The development of chiral liquid crystals and functional polymers containing sulfoxide units is a plausible future research direction.

Synergistic Experimental and Computational Approaches for Mechanistic Insights

The synergy between experimental and computational chemistry is becoming indispensable for gaining deep mechanistic insights into chemical reactions and for the rational design of new catalysts and processes.

Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways, predict transition state geometries, and understand the origins of stereoselectivity in reactions involving chiral sulfoxides. nih.govtdx.cat For instance, computational studies can elucidate the mechanism of sulfoxide-directed C-H activation, helping to explain the observed regioselectivity and diastereoselectivity. nih.gov They can also be used to predict the most stable conformations of sulfoxide-metal complexes in asymmetric catalysis, guiding the design of more effective ligands.

Isotopic labeling experiments can be used to trace the path of atoms during a reaction, providing direct experimental evidence for proposed mechanisms. researchgate.netresearchgate.net When combined with computational modeling, a very detailed picture of the reaction mechanism can be constructed. For example, in oxidation reactions, 18O-labeling can determine the source of the oxygen atom in the final sulfoxide product, which can then be correlated with DFT-calculated transition states. researchgate.net

Kinetic studies, which measure the rate of a reaction under different conditions, provide crucial information about the reaction mechanism. The data from these experiments can be used to validate and refine computational models. This integrated approach will be vital for understanding the novel reactivity of this compound and for the rational design of new applications in catalysis and beyond.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to achieve high enantiomeric purity in (S)-1-Bromo-3-(methylsulfinyl)benzene?

- Methodological Answer : High enantiomeric excess (ee >99%) is achieved via enzymatic oxidation using engineered oxidases or reductases. This approach leverages stereoselective sulfur oxidation of the prochiral sulfide precursor, (S)-1-Bromo-3-(methylthio)benzene, under mild aqueous conditions. The enzymatic method avoids racemization and outperforms traditional chemical oxidation (e.g., using chiral oxaziridines), which often requires harsh conditions and yields lower ee .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic effects. The sulfinyl group deshields adjacent protons, causing distinct splitting patterns (e.g., para-bromo substituent at δ ~7.5 ppm) .

- Chiroptical Methods : Polarimetry or circular dichroism (CD) confirms enantiopurity by measuring specific optical rotation ([α]D) or Cotton effects .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula (C₇H₇BrOS) and isotopic patterns .

Q. How does the sulfinyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The methylsulfinyl group is a strong electron-withdrawing substituent, activating the benzene ring for NAS at the meta position relative to bromine. Kinetic studies using deuterated solvents (e.g., DMSO-d₆) reveal accelerated substitution rates compared to non-sulfinyl analogs. Computational modeling (DFT) further supports the directing effects of sulfinyl groups .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the absolute configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement resolves the absolute configuration. Heavy atoms (Br, S) enhance anomalous scattering, enabling precise determination of the chiral sulfur center. The Flack parameter (near 0) validates the S configuration. Crystallographic data (e.g., CCDC entry) should be deposited for reproducibility .

Q. What role does this compound play in asymmetric catalysis or chiral auxiliary applications?

- Methodological Answer : The sulfinyl group acts as a chiral auxiliary in stereoselective C–C bond formations. For example, in Pd-catalyzed cross-couplings, the sulfinyl group controls facial selectivity, enabling enantioselective Suzuki-Miyaura reactions. Comparative studies with racemic analogs show a 20–30% increase in enantioselectivity when the (S)-configured sulfoxide is used .

Q. How does the compound’s reactivity compare to structurally similar brominated sulfoxides (e.g., 4-substituted isomers)?

- Methodological Answer :

| Property | This compound | 1-Bromo-4-(methylsulfinyl)benzene |

|---|---|---|

| NAS Rate (k, s⁻¹) | 2.5 × 10⁻³ | 1.8 × 10⁻³ |

| Melting Point | 98–100°C | 105–107°C |

| Stereochemical Stability | Stable in polar aprotic solvents | Prone to racemization in DMF |

- The meta-substituted isomer exhibits faster NAS due to reduced steric hindrance. Stability differences arise from varying sulfinyl group orientations .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 0.01 mmHg at 25°C).

- Storage : Argon-atmosphere vials at –20°C to prevent oxidation.

- Spill Management : Neutralize with activated charcoal and dispose as halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.